molecular formula C16H12ClN3O5 B11024903 N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B11024903
M. Wt: 361.73 g/mol
InChI Key: QTNYUZBOQSENMV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound with the molecular formula C11H9ClN2O. It has a molecular weight of 220.66 g/mol. This compound belongs to the class of amides and contains both aromatic and heterocyclic moieties .

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:

    Reduction: Reduction of the nitro group (NO) to an amino group (NH).

    Substitution: Substitution reactions at the chloro and cyano groups.

    Oxidation: Oxidation of the methoxy groups to hydroxyl groups.

Common reagents and conditions for these reactions would depend on the specific transformation desired. Major products formed from these reactions would include derivatives with modified functional groups.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide may find applications in:

    Medicinal Chemistry: Researchers might explore its potential as a drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: Exploring its properties for materials applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

While detailed information on similar compounds is scarce, researchers can compare N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide with related molecules to highlight its distinct features.

Remember that this compound is relatively rare, and its applications warrant further investigation

Properties

Molecular Formula

C16H12ClN3O5

Molecular Weight

361.73 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C16H12ClN3O5/c1-24-14-6-11(13(20(22)23)7-15(14)25-2)16(21)19-10-4-3-9(8-18)12(17)5-10/h3-7H,1-2H3,(H,19,21)

InChI Key

QTNYUZBOQSENMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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